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D-Ribitol-1-13C

Cat. No.: B1161265
M. Wt: 153.14
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of D-Ribitol-1-13C as a Research Tool

This compound serves as a specialized tracer for studying a variety of biochemical processes. medchemexpress.comtheclinivex.com Ribitol (B610474) itself is a five-carbon sugar alcohol that plays several important roles in nature. It is a component of riboflavin (B1680620) (vitamin B2) and its derivatives, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are essential coenzymes in numerous metabolic reactions. hmdb.cawikipedia.orgnih.gov Ribitol is also a constituent of teichoic acids in the cell walls of some Gram-positive bacteria and is found in certain plants. wikipedia.orgresearchgate.netmdpi.com

By using this compound, researchers can investigate the synthesis and metabolism of these and other ribitol-containing compounds. The ¹³C label at a specific position allows for precise tracking and analysis, providing detailed information that would be difficult to obtain with unlabeled compounds. nih.gov

Historical Context of Carbon-13 Labeled Polyol Studies

The use of carbon-13 labeled compounds in biochemical research has a rich history, evolving alongside the development of analytical techniques like NMR and mass spectrometry. Early studies with ¹³C-labeled sugars and their derivatives, including polyols (sugar alcohols), were instrumental in elucidating fundamental metabolic pathways. For instance, research on ¹³C-labeled glucose helped to unravel the intricacies of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Over the years, the synthesis of specifically labeled polyols, such as this compound, has become more refined, allowing for more sophisticated experimental designs. nih.gov These labeled compounds have been crucial in studying the stereochemistry of enzymatic reactions, the conformational analysis of molecules in solution, and the metabolic fluxes in various organisms, from bacteria to insects. nih.govnih.gov The ongoing development of analytical instrumentation continues to expand the possibilities for using ¹³C-labeled polyols to probe the complexities of the living cell. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular Formula¹³CC₄H₁₂O₅ scbt.com
Molecular Weight153.14 g/mol scbt.comnih.gov
IUPAC Name(2S,3R,4R)-(1-¹³C)pentane-1,2,3,4,5-pentol nih.gov
SynonymsD-Adonitol-1-¹³C scbt.comnih.gov
CAS Number (unlabeled)488-81-3 wikipedia.orgscbt.com

Synthesis and Manufacturing

The primary method for synthesizing this compound involves the reduction of the corresponding ¹³C-labeled aldose, D-ribose-1-¹³C. This reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). nih.gov This process is a reliable way to produce a range of (1-¹³C)alditols for research purposes. nih.gov

Applications in Research

The unique properties of this compound make it a valuable tool in several areas of scientific inquiry.

Metabolic Pathway Analysis

Stable isotope labeling with compounds like this compound is a cornerstone of metabolic flux analysis (MFA). d-nb.infonih.govnih.gov This technique allows researchers to quantify the rates of metabolic reactions within a cell. By introducing this compound and analyzing the distribution of the ¹³C label in downstream metabolites, scientists can map out and measure the flow of carbon through various metabolic networks, such as the pentose phosphate pathway and glycolysis. nih.govplos.org This information is critical for understanding how cells adapt their metabolism in response to genetic or environmental changes. d-nb.infonih.gov

Biosynthesis Studies

This compound is instrumental in studying the biosynthesis of complex molecules that contain a ribitol moiety. For example, it can be used to investigate the formation of riboflavin and its coenzyme derivatives, FMN and FAD. nih.gov It is also used to study the synthesis of teichoic acids in bacteria, which are important for cell wall structure and function. researchgate.netasm.org

Structural Elucidation using NMR and Mass Spectrometry

The presence of the ¹³C label in this compound significantly aids in the structural analysis of this and related molecules using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

In ¹³C NMR spectroscopy, the ¹³C nucleus provides a distinct signal that can be used to assign resonances and determine the structure and conformation of molecules. nih.govresearchgate.netresearchgate.net The coupling between the ¹³C-1 carbon and adjacent protons and carbons provides valuable information about the molecule's three-dimensional shape in solution. researchgate.netmdpi.comnih.gov Studies using this compound have helped to understand the conformational dynamics of ribitol, which exists as an equilibrium of different shapes. researchgate.netmdpi.comresearchgate.net

Mass Spectrometry

In mass spectrometry, the heavier mass of this compound allows it to be distinguished from its unlabeled counterpart. nih.govchromatographyonline.com This is particularly useful in tracer experiments where the incorporation of the labeled ribitol into larger molecules can be tracked by the corresponding mass shift in the mass spectrum. This technique is widely used in metabolomics to identify and quantify metabolites in complex biological samples. nih.govmdpi.com

Research Findings

Numerous studies have utilized this compound and other labeled polyols to gain significant insights into biological systems.

Findings from Microbiological Research

In microbiology, this compound has been used to study the metabolism of various bacteria. For instance, research on Lactobacillus casei has elucidated the pathways for D-ribitol utilization, involving a phosphotransferase system and several catabolic enzymes. asm.org Studies on Klebsiella pneumoniae have identified specific transporters for ribitol. psu.edu Furthermore, the role of ribitol in the structure of teichoic acids in Gram-positive bacteria is an active area of research. researchgate.net In Lactobacillus paraplantarum, D-ribose, a precursor to ribitol, has been shown to inhibit biofilm formation by interfering with quorum sensing. frontiersin.org

Insights from Plant Biology

In plants, ribitol is a known metabolite. ebi.ac.uk Research on the plant Adonis vernalis has identified an enzyme, D-ribose-5-phosphate reductase, which is responsible for ribitol synthesis. ebi.ac.uk this compound can be used as a tracer to study the synthesis and function of ribitol and related compounds in plant metabolism, including their potential role in stress responses. mdpi.com

Applications in Broader Biological Systems

The principles and techniques applied in microbiological and plant biology research with this compound are also relevant to other biological systems. For example, understanding the metabolism of polyols is important in studying certain metabolic disorders. The use of ¹³C-labeled compounds is a powerful approach in metabolomics to investigate the complex metabolic alterations that occur in diseases such as cancer. d-nb.infonih.gov

Properties

Molecular Formula

¹³CC₄H₁₂O₅

Molecular Weight

153.14

Synonyms

D-Adonitol-1-13C

Origin of Product

United States

Synthetic Methodologies for D Ribitol 1 13c

Strategies for Carbon-13 Enrichment at the C1 Position

The synthesis of D-Ribitol-1-13C necessitates a strategic approach to introduce the 13C isotope specifically at the first carbon atom. This is typically achieved by starting with a precursor already containing the 13C label at the desired position or by employing a synthetic step that introduces the label with high regioselectivity.

Chemical Synthesis Routes for this compound

Chemical synthesis offers a direct and controllable means of producing this compound. The primary strategy involves the preparation of D-Ribose labeled at the C1 position (D-Ribose-1-13C), which is then subsequently reduced to the corresponding alditol.

A common and effective method for the synthesis of this compound is the reduction of D-Ribose-1-13C. The precursor, D-Ribose-1-13C, can be synthesized via a Kiliani-Fischer synthesis, which lengthens the carbon chain of an aldose by one carbon atom. This process starts with a four-carbon aldose, such as D-erythrose, which is reacted with a cyanide source containing the carbon-13 isotope, like potassium cyanide (K¹³CN). This reaction forms a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group to an aldehyde and reduction yields the 1-¹³C labeled pentose (B10789219), D-Ribose-1-13C.

While the primary method involves the reduction of a pre-labeled aldose, specific derivatization techniques can also be considered for isotopic labeling. However, for labeling at the C1 position of an alditol like ribitol (B610474), it is most efficient to introduce the label at the corresponding aldose stage. Post-synthesis derivatization of D-ribitol to introduce a 13C label specifically at the C1 position is synthetically challenging due to the similar reactivity of the primary hydroxyl groups at C1 and C5. Therefore, the focus remains on the synthesis of the 1-13C labeled aldose precursor.

Reduction of 1-13C Aldoses

Chemo-Enzymatic and Biocatalytic Approaches for D-Ribitol Synthesis

Chemo-enzymatic and biocatalytic methods offer an alternative, often highly specific, route for the synthesis of labeled compounds. These methods leverage the high selectivity of enzymes to perform specific chemical transformations.

For the synthesis of this compound, a potential chemo-enzymatic pathway involves the enzymatic reduction of a 1-13C labeled ketose. For instance, D-Ribose-1-13C can first be isomerized to D-Ribulose-1-13C. This isomerization can be achieved using enzymes like ribose-5-phosphate (B1218738) isomerase if the substrate is phosphorylated, or potentially other isomerases. Subsequently, the resulting D-Ribulose-1-13C can be stereoselectively reduced to this compound using a dehydrogenase. Studies have shown that D-arabitol, a stereoisomer of ribitol, can be produced by the reduction of D-ribulose, a reaction catalyzed by a NADPH-linked D-arabitol dehydrogenase. nih.gov A similar enzymatic system with appropriate stereoselectivity could be employed for the reduction of D-Ribulose-1-13C to this compound.

This approach combines a chemical synthesis step to obtain the labeled precursor (D-Ribose-1-13C) with a highly specific enzymatic reduction step. This can lead to high yields and purity of the final product, avoiding the formation of stereoisomeric byproducts that can occur in purely chemical reductions.

Purification and Spectroscopic Verification of Synthesized this compound

Following the synthesis, purification of this compound is crucial to remove unreacted reagents, byproducts, and any unlabeled material. Common purification techniques for polyhydroxylated compounds like ribitol include chromatographic methods. Size-exclusion chromatography and ion-exchange chromatography, for example using Dowex resins, are effective for separating the product from the reaction mixture. nih.gov

Once purified, the identity and isotopic enrichment of this compound must be confirmed using spectroscopic methods. The primary techniques for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is the most direct method to confirm the position and extent of isotopic labeling. In the ¹³C-NMR spectrum of this compound, the signal corresponding to the C1 carbon will be significantly enhanced compared to the signals of the other carbon atoms, which will exhibit natural abundance ¹³C levels (approximately 1.1%). The chemical shifts for the carbons in unlabeled D-ribitol provide a reference for assigning the peaks in the labeled compound's spectrum.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) in D₂O chegg.comExpected Observation for D-Ribitol-1-¹³C
C1, C5~62.4Significantly enhanced signal for C1
C2, C4~72.1Natural abundance signal
C3~72.2Natural abundance signal

Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to quantify the isotopic incorporation. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), ribitol is typically derivatized to increase its volatility. A common derivatization method is silylation, for example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the pentakis(trimethylsilyl) ether of ribitol. chemie-brunschwig.ch The mass spectrum of the derivatized this compound will show a molecular ion peak (or characteristic fragment ions) that is one mass unit higher than the corresponding unlabeled compound, confirming the incorporation of a single ¹³C atom.

CompoundMolecular FormulaExact Mass (Da)Expected M+1 Peak for ¹³C Labeled Compound
D-RibitolC₅H₁₂O₅152.0685153.0718
D-Ribitol, 5TMS derivativeC₂₀H₅₂O₅Si₅512.2763513.2796

The combination of these purification and spectroscopic techniques ensures the production of high-purity this compound with confirmed isotopic labeling at the C1 position, ready for its intended applications.

Advanced Spectroscopic and Analytical Techniques for D Ribitol 1 13c Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the molecular-level investigation of D-Ribitol-1-13C. The presence of the ¹³C label at the C1 position breaks the chemical equivalence of the carbon skeleton, providing a spectroscopic handle to probe molecular structure, conformation, and dynamics with high precision.

High-resolution ¹H and ¹³C NMR are fundamental tools for the initial characterization of this compound in solution. The isotopic label simplifies otherwise complex spectra and allows for unambiguous signal assignments.

In a standard ¹³C NMR spectrum of unlabeled D-ribitol in solution (like D₂O), the molecule's symmetry results in only three distinct signals, as C1 is equivalent to C5, and C2 is equivalent to C4. mdpi.com However, for D-Ribitol-1-¹³C, the isotopic label at the C1 position breaks this symmetry, allowing for the individual assignment of all five carbon signals. The preparation of (1-¹³C)alditols has been instrumental in the unequivocal assignment of hydroxymethyl carbon signals. nih.gov

In solution, rapid conformational changes lead to averaged, sharp signals. mdpi.com For instance, the ¹³C NMR spectrum of ribitol (B610474) in an aqueous solution shows resonances around 62.4 ppm (for C1/C5) and 72.1-72.2 ppm (for C2/C3/C4). researchgate.net

In contrast, solid-state NMR reveals the effects of chemical shift anisotropy. In a crystalline state, the molecule adopts a more rigid, asymmetric conformation. mdpi.com This conformational asymmetry is evident in the solid-state ¹³C NMR spectrum of crystalline ribitol, where the signals for C1 and C5 are observed as two separate peaks, indicating they exist in different microenvironments. mdpi.com This observation highlights that the symmetric nature observed in solution is a result of dynamic averaging of multiple, stable asymmetric conformations. mdpi.comnih.gov

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for Ribitol

Carbon AtomChemical Shift in D₂O (ppm)Chemical Shift in Solid State (ppm)Notes
C1 / C5~62.4~60 and ~62Signals are equivalent in solution but split in the solid state due to asymmetric conformation. mdpi.comresearchgate.net
C2 / C4~72.2~72 and ~73Signals for C2, C3, and C4 appear in a narrow range, making individual assignment difficult without advanced techniques. mdpi.com
C3~72.1

Isotopic labeling at the C1 position is crucial for the detailed analysis of scalar spin-spin coupling constants (J-couplings). These couplings provide invaluable information about bonding connectivity and dihedral angles, which are essential for conformational analysis. nih.gov The measurement of ¹³C-¹H and ¹³C-¹³C spin couplings in isotopically substituted compounds allows for a preliminary evaluation of conformational models. nih.gov

One-bond ¹³C-¹H Couplings (¹JCH): These couplings are observed between the ¹³C nucleus and the directly attached protons. Their magnitudes can provide information about the hybridization of the carbon atom.

Geminal and Vicinal ¹³C-¹H Couplings (²JCH, ³JCH): Multi-bond couplings, particularly the three-bond ³JCH values, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. This allows for the characterization of the conformational preferences around specific bonds.

¹³C-¹³C Couplings (nJCC): The low natural abundance of ¹³C makes the observation of ¹³C-¹³C couplings in unlabeled samples nearly impossible. careerendeavour.com In D-Ribitol-1-¹³C, couplings between C1 and C2 (¹JCC), C1 and C3 (²JCC), and so on, can be measured. Vicinal ³JCC values are particularly useful for determining the torsion angles of the carbon backbone. nih.govosti.gov

Table 2: Types of Spin-Coupling Constants in D-Ribitol-1-¹³C and Their Applications

Coupling ConstantTypical Magnitude (Hz)Information Gained
¹J(C1-H)~100-160Direct C-H connectivity, hybridization. bhu.ac.in
²J(C1-C2-H)0-10Local geometry and bond angles.
³J(H-C-C-H)0-15Dihedral angles, backbone and side-chain conformation. mdpi.com
¹J(C1-C2)30-45Direct C-C connectivity.
²J(C1-C2-C3)0-5Conformational analysis. osti.gov
³J(C1-C2-C3-C4)0-10Dihedral angles, carbon backbone conformation. nih.gov

While 1D NMR provides fundamental data, 2D NMR techniques are essential for resolving signal overlap and definitively establishing the molecular structure. researchgate.netweebly.com For D-Ribitol-1-¹³C, these experiments confirm assignments and provide detailed conformational insights.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other, typically over two or three bonds. numberanalytics.com It is used to trace the ¹H-¹H connectivity throughout the ribitol backbone, helping to assign the proton resonances.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone 2D experiment that correlates each carbon atom with its directly attached proton(s). numberanalytics.com For D-Ribitol-1-¹³C, the HSQC spectrum would show a clear correlation between the labeled C1 and its attached H1 protons, confirming their assignment. It is also used to assign the remaining C-H pairs (C2-H2, C3-H3, etc.). ufrgs.br

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY detects through-space correlations between protons that are in close proximity (typically <5 Å). numberanalytics.com This is the primary NMR method for determining the three-dimensional structure and conformation of a molecule in solution. ufrgs.br By analyzing the NOE cross-peaks, one can determine the relative orientation of different parts of the ribitol molecule, providing evidence for its preferred conformations.

Solid-state NMR provides a unique window into the structure of molecules in their crystalline form, without the averaging effects of molecular tumbling that occur in solution. The Cross-Polarization Magic Angle Spinning (CP-MAS) technique is employed to enhance the signal of dilute nuclei like ¹³C and to average out anisotropic interactions that would otherwise lead to very broad signals. beilstein-journals.orgnih.gov

Studies on crystalline ribitol using ¹³C CP-MAS NMR have yielded critical insights. researchgate.net The spectra reveal more signals than are observed in solution, directly demonstrating a loss of molecular symmetry in the solid state. mdpi.com Specifically, the resonances for C1 and C5 are resolved into two distinct peaks, as are the signals for C2 and C4. mdpi.comresearchgate.net This splitting unequivocally demonstrates that ribitol adopts an asymmetric, bent-chain conformation in the crystal lattice, where the chemically equivalent carbons in solution occupy non-equivalent positions in the crystal. mdpi.com The use of D-Ribitol-1-¹³C as an isotopic isotopologue would further aid in the definitive assignment of these solid-state resonances.

NMR spectroscopy is a premier tool for investigating the conformational preferences and dynamics of flexible molecules like ribitol. nih.gov In solution, D-ribitol does not exist as a single, static structure but rather as a dynamic equilibrium of multiple conformations. mdpi.com

NMR-derived parameters, such as ³J coupling constants, are used to estimate the populations of different rotamers around the C-C bonds. mdpi.com Studies have shown that for the C2-C3 and C3-C4 bonds, gauche conformations are dominant, while for the C1-C2 bond, both anti and gauche conformations are significantly populated. mdpi.com This conformational landscape is influenced by a complex interplay of steric hindrance and intramolecular hydrogen bonding. nih.govmdpi.com

The combination of experimental NMR data with computational methods, such as molecular dynamics (MD) simulations, provides a powerful synergistic approach. mdpi.com NMR data can validate and refine the force fields used in MD simulations, while simulations can provide a dynamic, atomistic model that explains the averaged parameters observed in NMR experiments. mdpi.com These combined studies have concluded that ribitol is a highly flexible molecule that rapidly transitions between stable asymmetric conformations in solution. mdpi.commdpi.com

Carbon-13 Chemical Shift Assignments and Anisotropy Effects

Solid-State 13C CP-MAS NMR Analysis of Crystalline Ribitol and its Isotopic Isotopologues

Mass Spectrometry (MS) Applications in 13C-Tracer Experiments

Mass spectrometry is a cornerstone technique in 13C-tracer experiments, allowing for the sensitive detection and quantification of isotopically labeled molecules. romerlabs.com The incorporation of the 13C isotope from this compound into various metabolites can be tracked, providing insights into metabolic fluxes and pathway activities. ckisotopes.com

Gas chromatography-mass spectrometry (GC-MS) is a robust method for analyzing the isotopic labeling patterns of metabolites derived from this compound. nih.gov This technique is particularly well-suited for the analysis of volatile and thermally stable compounds, often after a derivatization step to increase their volatility. dss.go.th In a typical GC-MS workflow for metabolomics, a sample containing metabolites is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule, and the presence of the 13C isotope leads to a predictable shift in the mass-to-charge ratio (m/z) of the fragments. dss.go.th

By analyzing the mass isotopomer distributions (MIDs) of key metabolites, researchers can deduce the pathways through which the 13C label from this compound has been incorporated. semanticscholar.org For example, the labeling patterns in downstream metabolites like those in the pentose (B10789219) phosphate (B84403) pathway (PPP) or the tricarboxylic acid (TCA) cycle can reveal the relative activity of these pathways. nih.govmdpi.com The use of this compound as an internal standard in GC-MS-based metabolomics can also aid in the quantification of other metabolites, though care must be taken to ensure it is not naturally present in the sample. researchgate.netprotocols.io

Table 1: GC-MS Parameters for the Analysis of Central Metabolites.

Parameter Setting
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Temperature Program Initial 70°C, ramp to 280°C at 3°C/min
MS Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Impact (EI)

This table is based on data from a study on inhibitor-induced metabolic redirection in cancer cells. semanticscholar.org

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and sensitive technique for the comprehensive analysis of metabolites, including those derived from this compound. uab.edu Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. creative-proteomics.com The separation of metabolites is achieved in the liquid phase based on their chemical properties and interactions with the stationary phase of the chromatography column. The eluting compounds are then ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. uab.edu

In 13C-tracer studies, LC-MS is used to track the incorporation of the 13C label into a broad spectrum of metabolites. nih.gov This allows for a more global view of metabolic reprogramming in response to various stimuli or genetic modifications. The use of stable isotopically labeled standards, such as this compound, is crucial for accurate quantification in LC-MS-based metabolomics, as it helps to correct for variations in sample preparation and matrix effects. romerlabs.comuab.edu

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the precise determination of elemental compositions and the fine details of isotopic labeling patterns. nih.gov This capability is particularly valuable in 13C-tracer experiments with this compound, where it allows for the unambiguous identification of labeled metabolites and the accurate quantification of their mass isotopomers. nih.gov

The high resolving power of instruments like the Orbitrap mass spectrometer can distinguish between molecules with very similar masses, which is essential for resolving complex biological mixtures. nih.govacs.org In the context of 13C-labeling studies, HRMS can differentiate between the incorporation of one or more 13C atoms, providing detailed information about the metabolic pathways involved. nih.gov This level of precision is critical for accurate metabolic flux analysis (MFA), a computational method used to quantify the rates of metabolic reactions. rsc.org

Table 2: Comparison of Mass Spectrometry Techniques for 13C-Tracer Analysis.

Technique Analytes Derivatization Key Advantages
GC-MS Volatile, thermally stable Often required Robust, established libraries for identification
LC-MS Wide range, non-volatile Not usually required High sensitivity, broad applicability
HRMS Wide range Not usually required High mass accuracy, precise isotopic profiling

This table synthesizes information from multiple sources on the applications of mass spectrometry in metabolomics. nih.govdss.go.thsemanticscholar.orguab.educreative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Analysis

Chromatographic Separations for D-Ribitol and Related Polyols

Chromatographic techniques are essential for the separation and purification of D-Ribitol and its related polyols prior to their analysis by mass spectrometry or other detection methods. The choice of chromatographic method depends on the specific analytical goal, such as quantification or the resolution of isomers.

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of D-Ribitol and other polyols. scialert.netresearchgate.net Various HPLC methods have been developed for the separation of these compounds, often utilizing columns with specific stationary phases to achieve optimal resolution. For instance, a β-cyclobond 2000 analytical column has been used to separate ribose and ribitol in a high-throughput manner. scdi-montpellier.frnih.gov Another approach involves the use of a MicroPak SP NH2-5 column with an isocratic mobile phase of acetonitrile (B52724) and water. researchgate.net

The detection of polyols after HPLC separation can be achieved using various detectors, including refractive index (RI) detectors and evaporative light-scattering detectors (ELSD). scialert.netnih.gov The choice of detector depends on the concentration of the analyte and the presence of interfering substances. HPLC is also valuable for monitoring the production of polyols in biotechnological processes. scialert.net

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the separation of stereoisomers, which can be challenging to resolve by HPLC. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. For neutral molecules like polyols, derivatization with a charged tag or the use of charged additives in the running buffer is necessary. scdi-montpellier.frresearchgate.net

For example, a CE method has been developed for the separation of ribose enantiomers using 7-aminonaphthalene-1,3-disulfonic acid as a derivatization reagent and a tetraborate (B1243019) buffer containing β-cyclodextrin as a chiral selector. scdi-montpellier.frnih.gov This approach allows for the sensitive detection of small amounts of one enantiomer in the presence of a large excess of the other. researchgate.net CE can also be used for the separation of other stereoisomers of polyols and related compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Development and Optimization of Analytical Methodologies for 13C-Labeled Ribitol Derivatives

The accurate and sensitive analysis of ¹³C-labeled compounds, such as D-Ribitol-1-¹³C, is fundamental for their application in metabolic research and structural studies. The development and optimization of analytical methodologies are crucial for distinguishing and quantifying these isotopically labeled molecules from their unlabeled counterparts. This section details the advanced spectroscopic and analytical techniques tailored for the investigation of D-Ribitol-1-¹³C and other ¹³C-labeled ribitol derivatives.

The primary analytical platforms for these investigations are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation techniques. Optimization of these methods involves refining sample preparation, instrument parameters, and data analysis workflows to enhance sensitivity, resolution, and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure and dynamics of molecules in both solution and solid states. For D-Ribitol-1-¹³C, NMR is particularly useful for confirming the position of the ¹³C label and studying conformational changes.

The synthesis of D-[1-¹³C] ribitol has been instrumental in facilitating detailed NMR analysis. nih.gov In solution, the ¹³C-NMR spectrum of ribitol shows identical chemical shifts for the C1 and C5 carbons, suggesting rapid conformational transitions that average the signals. mdpi.com However, in the solid-state, a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum reveals that the C1 and C5 signals are unequal, indicating an asymmetric conformation in the crystalline form. nih.govmdpi.com

The development of NMR methodologies for ribitol derivatives involves a suite of experiments, including:

1D ¹H and ¹³C NMR: For initial characterization and assignment of proton and carbon signals.

2D NMR techniques: Including DQF-COSY, TOCSY, HSQC, and HMBC, which are used to assign complex spectra and determine the connectivity between atoms. nih.gov

Optimization of NMR experiments for D-Ribitol-1-¹³C includes careful selection of solvents (e.g., D₂O), internal standards like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for chemical shift referencing, and temperature control. nih.gov For instance, proton-decoupled ¹³C-NMR spectra have been effectively used for D₂O solutions of ribitol-containing teichoic acids to determine anomeric configurations and substitution positions. capes.gov.br

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry, particularly when coupled with Gas Chromatography (GC) or Liquid Chromatography (LC), is a highly sensitive method for quantifying ¹³C-labeled metabolites. These hyphenated techniques are central to ¹³C metabolic flux analysis (¹³C-MFA). creative-proteomics.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For non-volatile molecules like ribitol, chemical derivatization is required prior to analysis. vanderbilt.edu GC-MS provides detailed information on the mass isotopomer distributions, which is crucial for flux calculations. creative-proteomics.com Optimization of GC-MS methods involves refining the derivatization process and the GC temperature program to ensure good peak shape and separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for non-volatile and thermally labile compounds like sugar phosphates, as it avoids thermal degradation. vanderbilt.edu Various LC separation modes can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating highly polar compounds like ribitol. nih.govmdpi.com

Reversed-Phase (RP) Chromatography: Can be used with ion-pairing agents to retain and separate polar analytes. vanderbilt.edu

Anion-Exchange Chromatography: Suitable for separating anionic species like sugar phosphates. nih.gov

A high-throughput HPLC method using a β-cyclobond 2000 analytical column has been developed for the rapid separation of ribose and ribitol in under 2.5 minutes. researchgate.net This method incorporates a C18 guard column for online sample cleanup, enabling the direct injection of quenched enzymatic reaction solutions. researchgate.net The optimization of LC-MS/MS methods also involves the fine-tuning of electrospray ionization (ESI) source parameters and the selection of appropriate multiple reaction monitoring (MRM) transitions for sensitive and specific quantification. vanderbilt.edu

The development of these methods often includes the use of uniformly ¹³C-labeled internal standards to improve quantification accuracy through isotope dilution mass spectrometry (IDMS). mdpi.com Validation of these analytical strategies is critical and involves assessing linearity, precision, and the accuracy of carbon isotopologue distribution measurements. nih.gov

Interactive Data Table: Research Findings on Analytical Methodologies

Below is a summary of key research findings related to the development and optimization of analytical methods for ribitol and its ¹³C-labeled derivatives.

Analytical Technique Sample/Compound Key Optimization/Finding Reference
Solid-State ¹³C CP-MAS NMRCrystalline RibitolC1 and C5 signals are unequal, indicating an asymmetric conformation. nih.govmdpi.com
Solution ¹³C NMRRibitol in D₂OC1 and C5 have the same chemical shifts due to rapid conformational averaging. nih.govmdpi.com
2D NMR (HSQC, HMBC)D-[1-¹³C] ribitolUsed for complete assignment of ¹H and ¹³C chemical shifts. nih.gov
HPLC-ELSDRibose and RibitolSeparation in <2.3 min using a β-cyclobond 2000 column. researchgate.net
LC-MS/MSSugar PhosphatesUse of ion-pairing gradient with a nonpolar column and negative ESI in MRM mode. vanderbilt.edu
¹³C-MFA with GC-MS¹³C-labeled metabolitesDetection of isotopic labeling in amino acids and RNA-bound ribose. creative-proteomics.com
HILIC-MS¹³C-labeled metabolitesEffective for separating polar compounds without derivatization. nih.govmdpi.com

Applications of D Ribitol 1 13c in Metabolic and Biosynthetic Pathway Research

13C Metabolic Flux Analysis (13C-MFA) Utilizing D-Ribitol-1-13C

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. researchgate.net By introducing a 13C-labeled substrate, such as this compound, and analyzing the distribution of the 13C label in downstream metabolites, researchers can gain a detailed understanding of cellular metabolism. numberanalytics.comnumberanalytics.com

Principles and Methodologies of 13C-MFA with Labeled Carbon Substrates

The fundamental principle of 13C-MFA involves feeding cells a substrate labeled with the stable isotope 13C. numberanalytics.com As the cells metabolize this substrate, the 13C atoms are incorporated into various metabolic intermediates. numberanalytics.com The specific pattern of 13C labeling in these metabolites is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comresearchgate.net This labeling pattern provides crucial information about the relative rates of different metabolic pathways. numberanalytics.com

Model Generation: A stoichiometric model of the relevant metabolic network is constructed. sci-hub.se

Experimental Design: The choice of the 13C-labeled substrate is critical and depends on the specific pathways being investigated. numberanalytics.commdpi.com

Labeling Experiment: Cells are cultured in a medium containing the labeled substrate until a metabolic and isotopic steady state is reached. researchgate.net

Metabolite Analysis: Metabolites are extracted, and their 13C labeling patterns are determined. sci-hub.se

Flux Estimation: Computational algorithms are used to estimate the intracellular fluxes by fitting the experimental labeling data to the metabolic model. nih.gov

Elucidation of Intracellular Carbon Flux Distribution in Model Systems

The application of 13C-MFA provides a quantitative characterization of the intracellular carbon flux distribution, offering valuable insights into the roles of different metabolic pathways and individual reactions. sci-hub.se This technique has been widely applied to various model organisms, from microbes to mammalian cells, to understand their metabolic states. researchgate.netsci-hub.se For instance, in cancer research, 13C-MFA helps to unravel the metabolic reprogramming that allows cancer cells to proliferate rapidly. numberanalytics.com By tracing the fate of labeled carbons, researchers can identify which pathways are more or less active in cancer cells compared to normal cells. d-nb.info

Investigation of Pentose (B10789219) Phosphate (B84403) Pathway Activity and Connectivity

D-Ribitol is a five-carbon sugar alcohol that is closely linked to the pentose phosphate pathway (PPP). ebi.ac.uknih.gov The PPP is a crucial metabolic route that runs parallel to glycolysis, and it is responsible for producing NADPH (nicotinamide adenine (B156593) dinucleotide phosphate) and the precursors for nucleotide biosynthesis. nih.govvumc.nl

By using this compound as a tracer, researchers can specifically probe the activity and connectivity of the PPP. For example, studies have shown that D-ribose and ribitol (B610474) can be produced from D-glucose via the intermediates of the pentose phosphate pathway. nih.gov The metabolism of this compound would lead to labeled intermediates within the PPP, allowing for the quantification of flux through both the oxidative and non-oxidative branches of this pathway. This is particularly important as the PPP is involved in various cellular processes, including antioxidant defense and the synthesis of aromatic amino acids.

Recent studies have highlighted the role of the PPP in various diseases. For example, in some inherited metabolic disorders, defects in pentose and polyol metabolism can lead to the accumulation of ribitol-5-phosphate. researchgate.net Furthermore, alterations in the PPP have been observed in cancer cells to support their increased demand for nucleotides and to counteract oxidative stress. nih.gov

Analysis of Anaplerotic and Cataplerotic Reactions

Anaplerotic reactions are those that replenish the intermediates of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. wikipedia.org Conversely, cataplerotic reactions remove these intermediates for biosynthetic purposes. wikipedia.org Maintaining a balance between anaplerosis and cataplerosis is essential for cellular homeostasis. wikipedia.org

The use of 13C-labeled substrates in conjunction with MFA can help to dissect these reactions. For instance, if this compound enters the central carbon metabolism through the PPP, the labeled carbon can eventually be incorporated into TCA cycle intermediates. By tracking the labeling patterns of these intermediates, it is possible to quantify the fluxes of anaplerotic and cataplerotic reactions. For example, studies in retinal pigment epithelial cells have shown that mutations can lead to increased cataplerosis to glutamine. researchgate.net

Quantitative Measurement of Metabolic Fluxes through D-Ribitol-related Pathways

The specific labeling in this compound allows for the direct quantification of fluxes through pathways that metabolize ribitol. In some organisms, such as the yeast Saccharomyces cerevisiae, D-ribose and D-xylose can be converted to their corresponding polyols, ribitol and xylitol. africaresearchconnects.com Using 13C-labeled substrates like this compound in such systems enables the precise measurement of the conversion rates and the subsequent metabolic fate of these compounds.

For example, a study on Saccharomyces cerevisiae used 13C-labeled D-glucose to show that a significant portion of the produced D-ribose was derived from glucose, highlighting the flux towards pentose production. nih.gov Similarly, introducing this compound would allow for a direct measurement of the flux from ribitol into other metabolic pathways.

Elucidation of Biosynthetic Pathways and Metabolite Fate using 13C Isotope Tracing

Beyond flux analysis, 13C isotope tracing with substrates like this compound is a powerful tool for elucidating the structure of biosynthetic pathways and determining the fate of specific metabolites. mdpi.com By following the journey of the labeled carbon atom, researchers can map out how complex biomolecules are synthesized from simpler precursors.

This approach has been instrumental in understanding de novo amino acid biosynthesis, where the carbon skeletons of many amino acids are derived from intermediates of central carbon metabolism. biorxiv.org For instance, tracing the 13C label from this compound through the PPP and into other pathways can reveal how this specific carbon contributes to the synthesis of amino acids and nucleotides.

A study on human pluripotent stem cells used 13C6-glucose to trace carbon incorporation into nucleotide sugars, demonstrating how different metabolic pathways, including glycolysis and the PPP, converge in their biosynthesis. nih.gov Similarly, this compound can be used to investigate the biosynthesis of molecules derived from pentoses.

Table of Research Findings on Metabolic Fluxes

Model SystemLabeled Substrate(s)Key FindingReference
Human Umbilical Vein Endothelial Cells (HUVECs)[U-13C]glucoseTCA cycle flux rates were about 20% of the incoming glucose flux. mdpi.com
Pichia pastorisGlucose/Methanol (B129727) with 13C-labelingIncreased flux through the methanol oxidation pathway and the TCA cycle in a protein-producing strain. nih.gov
Mycobacterium bovis BCG13C and 15N dual labelingEstablished glutamate (B1630785) as the central node for nitrogen metabolism and resolved anaplerotic node operations. embopress.org
Human Blood Cells[U-13C]glucoseDemonstrated endogenous synthesis of erythritol (B158007) from glucose via the pentose phosphate pathway. pnas.org
Saccharomyces cerevisiae13C-labeled D-glucoseApproximately 60% of produced D-ribose was derived from D-glucose. nih.gov

Tracing the Incorporation of this compound into Downstream Metabolites

Isotope tracing experiments are fundamental to understanding how cells utilize specific molecules. bitesizebio.comnih.gov When cells are supplied with this compound, the labeled carbon atom can be tracked as it is incorporated into various downstream metabolites. This technique, often coupled with powerful analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise mapping of metabolic fluxes. nih.govwellcomeopenresearch.org For instance, the conversion of the labeled ribitol into other sugars or metabolic intermediates can be quantitatively assessed, providing a dynamic picture of cellular metabolism. wellcomeopenresearch.orguu.nl

A key application of this is in understanding the flow of carbon through central metabolic pathways. Researchers can determine the extent to which ribitol contributes to pathways such as the pentose phosphate pathway (PPP) or glycolysis by analyzing the labeling patterns in key intermediates. nih.gov This provides a quantitative measure of pathway activity under different physiological or pathological conditions. nih.gov

Investigating Ribitol's Role in Teichoic Acid Biosynthesis in Microorganisms

Teichoic acids are crucial components of the cell wall in Gram-positive bacteria, and many of these polymers are composed of repeating ribitol phosphate units. ebi.ac.ukasm.orgnih.gov this compound is instrumental in studying the biosynthesis of these vital structures. By introducing the labeled precursor, scientists can follow its incorporation into the growing teichoic acid polymer.

This approach has been pivotal in identifying and characterizing the enzymes involved in this pathway. nih.govasm.org For example, studies in Staphylococcus aureus have utilized precursors to elucidate the function of enzymes like TarI and TarJ, which are involved in the synthesis of CDP-ribitol, the activated form of ribitol required for polymerization. asm.orgnih.gov The detection of the 13C label in the final teichoic acid polymer confirms the direct utilization of ribitol and helps to delineate the sequential steps of the biosynthetic pathway. asm.org

OrganismPathway StudiedKey Finding from Isotopic Labeling
Staphylococcus aureusWall Teichoic Acid BiosynthesisConfirmed the role of CDP-ribitol as the precursor for the poly(ribitol phosphate) backbone. asm.orgnih.gov
Bacillus subtilis W23Wall Teichoic Acid BiosynthesisDistinguished the poly(ribitol phosphate) pathway from the poly(glycerol phosphate) pathway found in other strains. nih.gov

Contributions to Riboflavin (B1680620) and Flavin Mononucleotide Biosynthesis Research

Riboflavin (vitamin B2) and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), are essential coenzymes in a vast array of redox reactions. nih.govnih.gov The biosynthesis of riboflavin involves the condensation of a pteridine (B1203161) precursor with a four-carbon unit derived from a pentose phosphate pathway intermediate. nih.govresearchgate.net The ribityl side chain of riboflavin is derived from ribitol. nih.govwseas.com

Studies using specifically labeled precursors, such as D-[1-13C]ribose, have been fundamental in elucidating the intricate steps of riboflavin biosynthesis. acs.orgacs.org While direct studies with this compound are less common in this specific context as the pathway starts from ribulose-5-phosphate, the principles of isotopic labeling have been central to understanding the formation of the ribityl side chain. nih.govacs.org The analysis of the 13C-labeling pattern in the final riboflavin molecule allows researchers to deduce the origin of each carbon atom in the ribityl moiety. acs.org

Uncovering Novel Metabolic Routes and Enzyme Functions through Isotopic Labeling

The power of isotopic labeling with compounds like this compound lies in its ability to uncover previously unknown metabolic connections and enzyme activities. whiterose.ac.uk By tracing the metabolic fate of the 13C label, researchers can identify unexpected downstream products, suggesting the existence of novel enzymatic reactions or entire metabolic pathways. nih.gov This hypothesis-generating capability is a cornerstone of modern metabolomics and systems biology. nih.gov

For example, if the 13C label from this compound appears in a metabolite not previously associated with ribitol metabolism, it prompts an investigation into the enzymes that could catalyze such a transformation. This can lead to the discovery of enzymes with novel substrate specificities or previously uncharacterized functions.

Enzymatic Reaction Mechanism Studies with 13C-Labeled Ribitol

Beyond mapping metabolic pathways, this compound is a valuable tool for dissecting the mechanisms of individual enzymes. The presence of the heavy isotope can influence the rate of a chemical reaction, an effect known as a kinetic isotope effect (KIE), which provides profound insights into the transition state of an enzyme-catalyzed reaction. mdpi.com

Probing Ribitol Dehydrogenase Activity and Substrate Specificity

Ribitol dehydrogenases (RDHs) are enzymes that catalyze the reversible oxidation of ribitol to D-ribulose. nih.gov These enzymes are crucial for ribitol metabolism in many organisms. By using this compound as a substrate, researchers can investigate various aspects of RDH function.

The substrate specificity of RDHs can be explored by comparing the enzyme's activity with labeled ribitol versus other potential substrates. nih.govresearchgate.net Furthermore, analyzing the products of the reaction using mass spectrometry can confirm the precise chemical transformation catalyzed by the enzyme. For example, studies on RDH from Sphingomonas sp. confirmed the conversion of D-ribitol to D-ribulose. nih.govresearchgate.net

EnzymeOrganismSubstrate(s)Key Mechanistic Insight
Ribitol Dehydrogenase (RDH)Zymomonas mobilisRibitol, NAD(P)+Investigated cofactor specificity and identified key amino acid residues affecting it. asm.org
Ribitol Dehydrogenase (SpRDH)Sphingomonas sp.D-ribitol, D-xylitolCharacterized substrate specificity and confirmed the product as D-ribulose. nih.govresearchgate.net

Investigation of Enzyme Catalysis through Isotopic Labeling Pattern Analysis

The analysis of isotopic labeling patterns in the products of an enzymatic reaction can reveal detailed mechanistic information. acs.orgdiva-portal.org When this compound is used as a substrate for an enzyme like ribitol dehydrogenase, the position of the 13C label in the product, D-ribulose, confirms the site of oxidation.

More advanced techniques, such as the measurement of kinetic isotope effects, can provide even deeper insights. mdpi.com By comparing the reaction rate of the 13C-labeled substrate to the unlabeled substrate, scientists can infer which bonds are broken or formed during the rate-limiting step of the reaction. This information is critical for constructing a detailed model of the enzyme's catalytic mechanism and understanding how the enzyme's active site facilitates the chemical transformation. acs.org

Microbial Metabolism and Bioconversion Studies of D-Ribitol

The study of how microorganisms process carbon sources is fundamental to biotechnology and microbial ecology. D-Ribitol-1-¹³C is an invaluable tool for elucidating the intricate metabolic networks within single organisms and complex microbial communities.

D-ribitol, a five-carbon sugar alcohol, is a naturally occurring compound found in plants and the cell walls of some bacteria. hmdb.ca Various microorganisms have evolved specific pathways to utilize it as a carbon and energy source. The introduction of D-Ribitol-1-¹³C, or a ¹³C-labeled precursor that is converted to ribitol, enables researchers to trace the flow of the isotope through metabolic pathways, identifying intermediates and quantifying pathway activity.

In prokaryotes such as Rhizobium trifolii, D-ribitol is metabolized by an inducible nicotinamide (B372718) adenine dinucleotide (NAD)-dependent ribitol dehydrogenase. nih.gov Similarly, studies in eukaryotic yeasts have shown that D-ribitol can be produced and metabolized. For instance, in yeasts metabolizing L-arabinose, the detection of labeled ribitol after supplying ¹³C-labeled L-arabinose provides evidence for the metabolic pathways connecting pentose sugars. nih.gov The labeling pattern in ribitol and other polyols helps to confirm the operation of specific redox pathways and the recycling of metabolites through central carbon metabolism, such as the pentose phosphate pathway (PPP). nih.gov

In the archaeon Methanocaldococcus jannaschii, cell extracts incubated with [U-¹³C]-labeled glucose-6-phosphate were found to produce labeled D-ribitol, among other sugar alcohols. asm.org This demonstrated a pathway for ribose-5-phosphate (B1218738) biosynthesis that proceeds through a D-arabino-3-hexulose-6-phosphate intermediate, bypassing parts of the conventional pentose phosphate pathway. asm.org The analysis of the ¹³C distribution in the resulting ribitol was crucial for reconstructing this metabolic route.

Interactive Table 1: Summary of D-Ribitol Metabolism Studies Using ¹³C Labeling

Organism Class Labeled Substrate Used Key Finding Related to Ribitol Reference
Candida arabinofermentans Eukaryote (Yeast) L-[2-¹³C]arabinose Labeled ribitol detected, indicating a link between L-arabinose catabolism and the pentose phosphate pathway. nih.gov
Pichia guilliermondii Eukaryote (Yeast) L-[2-¹³C]arabinose Synthesis of labeled D-ribitol observed, suggesting a route to supply NAD+ under oxygen-limiting conditions. nih.gov
Methanocaldococcus jannaschii Archaea [U-¹³C]glucose-6-phosphate Labeled ribitol formed, confirming its synthesis from hexose (B10828440) phosphates via the ribulose monophosphate pathway. asm.org
Rhizobium trifolii Prokaryote (Bacteria) D-ribitol Metabolized by a specific, inducible ribitol dehydrogenase. (Isotope use is inferential for pathway tracing). nih.gov

Metabolic engineering aims to optimize the production of desired chemicals in microorganisms by modifying their metabolic pathways. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in this field, providing quantitative insights into the rates (fluxes) of all major intracellular pathways. nih.govcreative-proteomics.com By feeding cells a ¹³C-labeled substrate like D-Ribitol-1-¹³C or, more commonly, a precursor like ¹³C-glucose, researchers can measure the isotopic labeling patterns in metabolic intermediates and biomass components, such as protein-bound amino acids. royalsocietypublishing.orgnih.gov This data is then used in a computational model to calculate the flow of carbon throughout the metabolic network. nih.gov

For the bioproduction of polyols, including ribitol, ¹³C-MFA can identify metabolic bottlenecks and competing pathways that divert carbon away from the desired product. For example, a study on Bacillus licheniformis used ¹³C-MFA to investigate the metabolic flux redistribution for enhanced production of poly-γ-glutamic acid. nih.gov The analysis revealed that overexpressing a specific gene increased fluxes through the pentose phosphate pathway and tricarboxylic acid (TCA) cycle, which could be beneficial for the synthesis of precursors for other bioproducts. nih.gov This same methodology can be applied to polyol production. By quantifying how much carbon flows towards ribitol synthesis versus other pathways, metabolic engineers can devise strategies—such as gene knockouts or overexpressions—to redirect carbon flow and improve the yield, titer, and productivity of the target polyol. nih.gov

Interactive Table 2: Hypothetical ¹³C-MFA Workflow for Enhancing Polyol Production

Step Description Purpose Key Measurement
1. Isotope Labeling Culture microorganisms on a medium with a ¹³C-labeled substrate (e.g., [1-¹³C]glucose or [U-¹³C]glucose). Introduce the tracer into the metabolic network. Extracellular substrate consumption and product secretion rates.
2. Sample Collection & Hydrolysis Collect cell biomass at isotopic steady state and hydrolyze it to break down proteins into amino acids. Prepare samples for analysis of labeling patterns in biomass building blocks. Cell density.
3. Derivatization & GC-MS Analysis Chemically modify the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Separate and detect the mass isotopomer distributions (MIDs) of different amino acid fragments. Mass spectra showing the fraction of molecules with 0, 1, 2, etc., ¹³C atoms.
4. Flux Calculation Use the measured MIDs and a stoichiometric model of the organism's metabolism to computationally estimate intracellular fluxes. Quantify the carbon flow through all major pathways, including those leading to polyols. A map of all metabolic reaction rates (fluxes).
5. Target Identification Analyze the flux map to identify reactions that are rate-limiting for polyol production or that divert carbon to byproducts. Pinpoint specific genes to target for metabolic engineering. Flux values for key enzymes in and around the polyol synthesis pathway.

In natural and industrial environments, microorganisms rarely exist in isolation. They form complex communities where the metabolic activity of one species can influence others through the exchange of metabolites, a phenomenon known as cross-feeding. nih.govresearchgate.net Tracing the flow of carbon is essential to unraveling these interactions. Stable isotope probing with compounds like D-Ribitol-1-¹³C allows researchers to follow carbon as it moves between different members of a community. nih.govcapes.gov.br

The methodology involves introducing a ¹³C-labeled substrate into a mixed culture and then analyzing the incorporation of the ¹³C label into specific biomarkers, such as phospholipid fatty acids (PLFAs) or proteins, for different species. nih.govumich.edu A recent study on a yeast-bacterium co-culture used ¹³C-labeled lactose (B1674315) to show that the bacterium consumed the glucose portion and secreted galactose, which the yeast then utilized. nih.govembopress.org This demonstrates the power of using ¹³C tracers to identify the specific metabolites being exchanged. nih.gov

If D-Ribitol-1-¹³C were supplied to a community, one could track which organisms are primary consumers of ribitol by observing direct ¹³C incorporation into their biomass. Furthermore, by analyzing the isotopic labeling of metabolites secreted into the environment, it is possible to identify the byproducts of ribitol metabolism. If other organisms in the community, which cannot directly consume ribitol, show ¹³C incorporation, it provides clear evidence of cross-feeding. researchgate.net This approach provides a functional understanding of community dynamics, revealing the metabolic roles and dependencies of its members. royalsocietypublishing.org

Metabolic Engineering Strategies Enhanced by 13C-MFA for Bioproduction of Polyols

Investigation of Carbohydrate Conformation and Stereochemistry

The three-dimensional structure of carbohydrates is critical to their biological function. Isotopic labeling, particularly with ¹³C, provides a subtle but powerful probe for detailed stereochemical and conformational analysis.

The solution conformation of flexible molecules like the acyclic sugar alcohol D-ribitol is an equilibrium of multiple shapes. mdpi.com NMR spectroscopy is a primary tool for studying these conformations, and the use of ¹³C-labeled compounds like D-[1-¹³C] ribitol significantly enhances the precision of these analyses. mdpi.com

The incorporation of a ¹³C atom at a specific position allows for the measurement of various NMR parameters that are sensitive to geometry, such as three-bond carbon-carbon coupling constants (³J(C,C)). mdpi.com For example, the measured coupling constant between C1 and C4 in D-[1-¹³C] ribitol provides information about the torsion angles of the C2-C3 and C3-C4 bonds, indicating whether the carbon backbone tends to be in an extended (anti) or bent (gauche) conformation. mdpi.com Research has shown that in solution, ribitol's backbone is not completely flexible and tends to adopt a bent conformation. mdpi.comnih.gov This is in contrast to some of its stereoisomers, like D-arabitol, which favor a more extended, planar zigzag conformation. nih.gov These subtle differences in shape, revealed by ¹³C-labeling studies, are governed by the stereochemistry of the hydroxyl groups. nih.gov

Interactive Table 3: Conformational Properties of Ribitol and Stereoisomers

Compound Key Dihedral Angles (Crystal State) Predominant Conformation C1-C5 Distance (Å) Reference
D-Ribitol φ2 ≈ -60°, φ3 ≈ 180° Bent 4.5–4.6 nih.gov
D-Arabitol φ2 ≈ 180°, φ3 ≈ 180° Extended (Planar Zigzag) 4.9–5.0 nih.gov
Xylitol φ2/φ3 = 60°/180° or 180°/60° Bent 4.5–4.7 nih.gov

The replacement of a ¹²C atom with a ¹³C atom, while chemically subtle, results in an increase in mass. This mass difference alters the vibrational energy of the chemical bonds connected to the isotopic center. libretexts.orgprinceton.edu According to the principles of quantum mechanics, heavier isotopes have lower zero-point vibrational energies, which leads to slightly stronger bonds. libretexts.org This phenomenon gives rise to kinetic isotope effects (KIEs), where reactions involving the breaking of a bond to a heavier isotope proceed more slowly. princeton.edu

Computational and Modeling Approaches in D Ribitol 1 13c Research

Integration of Experimental 13C-Labeling Data with Metabolic Network Models

The primary application of D-Ribitol-1-13C in metabolic research is as a tracer to map the flow of carbon atoms through biochemical pathways. The data generated from these labeling experiments, typically mass isotopomer distributions measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are integrated into metabolic network models to provide a quantitative understanding of cellular metabolism. mdpi.comresearchgate.net This process, known as 13C-Metabolic Flux Analysis (13C-MFA), is a cornerstone of systems biology and metabolic engineering. sci-hub.se

The core principle involves feeding cells a substrate like this compound and measuring the resulting 13C patterns in intracellular metabolites and protein-bound amino acids. embopress.org These experimentally determined labeling patterns serve as powerful constraints on computational models of the cell's metabolic network. plos.orgnih.gov Without these constraints, stoichiometric models alone can only define a range of possible flux distributions. The 13C data, however, allows for the resolution of fluxes through converging pathways, parallel pathways, and metabolic cycles that would otherwise be unresolvable. mdpi.com

The integration process involves several steps:

Metabolic Network Reconstruction: A stoichiometric model of the relevant metabolic pathways is constructed. This can range from small, core models of central carbon metabolism to comprehensive, genome-scale models (GEMs). sci-hub.senih.gov

Tracer Experiment: Cells are cultured in a medium containing the 13C-labeled substrate, such as this compound, until an isotopic steady state is reached. mdpi.com

Isotopomer Analysis: The distribution of 13C within key metabolites is measured, providing a detailed snapshot of how the labeled carbon has been processed by the cell. researchgate.net

Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explains the measured isotopomer distributions, while also satisfying stoichiometric and thermodynamic constraints. embopress.org

This integration of experimental data with computational models provides a detailed, quantitative picture of cellular physiology, revealing how cells allocate resources to processes like growth, energy production, and biosynthesis. nih.gov It has been successfully used to refine metabolic models and uncover key metabolic features in a variety of organisms. mdpi.comnih.gov

Development and Application of Flux Estimation Algorithms for 13C-MFA

The calculation of metabolic fluxes from 13C-labeling data is a complex computational task that relies on specialized algorithms. psu.edu These algorithms aim to minimize the difference between the experimentally measured labeling patterns and the patterns simulated by the metabolic model for a given flux distribution. embopress.org Over the past two decades, a variety of software tools and algorithmic approaches have been developed to tackle this challenge. mdpi.com

Two primary approaches for simulating the isotope labeling state are the Cumomer and Elementary Metabolite Units (EMU) methods. oup.com The EMU framework, in particular, has been influential due to its efficiency in reducing the size of the computational problem. mit.edu Many modern software packages are built upon these foundational concepts.

Flux estimation is typically framed as a non-linear optimization problem, where the objective is to find the flux values that minimize a variance-weighted sum of squared residuals between simulated and measured data. psu.edu The complexity of this problem necessitates sophisticated algorithms and high-performance computing, especially for large-scale networks. oup.com13cflux.net

Several software packages are available to perform 13C-MFA, each with distinct features and underlying algorithms.

SoftwareKey FeaturesAlgorithmic BasisPrimary Application
13CFLUX2High-performance, supports multicore CPUs and clusters, uses a specialized XML language (FluxML). oup.com13cflux.netresearchgate.netCumomer and EMU-based simulation, advanced dependency analysis for network reduction. oup.comSteady-state and isotopically non-stationary 13C-MFA for complex, large-scale networks. researchgate.net
METRANFocuses on tracer experiment design and statistical analysis. mit.eduBased on the Elementary Metabolite Units (EMU) framework. mit.eduSteady-state 13C-MFA, experiment design. mit.edu
OpenMebiusOpen-source, automatically generates metabolic models from user-defined worksheets. nih.govSimulates isotopic labeling enrichment for non-linear fitting. nih.govIsotopically non-stationary (INST) 13C-MFA. nih.gov
2S-13C MFAIntegrates 13C data with genome-scale models, dividing the network into a 'core' and 'peripheral' system. plos.orgnih.govA sequential, two-scale optimization approach. plos.orgConstraining genome-scale models without relying on growth optimization assumptions. nih.gov

These tools enable researchers to move from raw experimental data, such as that obtained using this compound, to a quantitative map of metabolic fluxes, providing deep insights into the operational state of cellular metabolism. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis of D-Ribitol

While 13C-MFA provides information on the metabolic fate of this compound, Molecular Dynamics (MD) simulations offer a window into its physical behavior at the atomic level. MD simulations are a powerful computational method used to analyze the conformational dynamics and flexibility of molecules. Recent studies have employed MD simulations, in conjunction with solution NMR experiments, to investigate the three-dimensional structure of D-Ribitol in solution. nih.govnih.gov

These studies have revealed that D-Ribitol is a highly flexible molecule. researchgate.netmdpi.com Unlike more rigid cyclic structures, its acyclic backbone undergoes frequent and rapid conformational transitions. nih.gov Key findings from MD simulations of D-Ribitol include:

Backbone Flexibility: The carbon backbone of ribitol (B610474) shows frequent transitions between different rotational states (torsion angles) around its C-C bonds, primarily between anti (180°) and gauche (±60°) conformations. nih.govresearchgate.net This flexibility distinguishes it from stereoisomers like D-arabitol and xylitol, which exhibit fewer conformational changes. mdpi.com

Asymmetric Conformations: Although D-Ribitol is a chemically symmetric molecule, MD simulations show that it predominantly exists in asymmetric conformations in solution. nih.gov There is a notable correlation between the dihedral angles of adjacent carbon atoms (C2-C3 and C3-C4), indicating that the rotation around one bond influences the rotation around the next. nih.govmdpi.com

Role of Hydroxyl Groups: The specific stereochemistry of the hydroxyl (OH) groups in ribitol plays a crucial role in defining its conformational landscape, likely through the formation of transient intramolecular hydrogen bonds. researchgate.netmdpi.com These interactions influence which conformations are most stable.

The table below summarizes key conformational data for D-Ribitol derived from computational and experimental analyses. nih.gov

ParameterFindingMethod/Source
Dominant φ2 (C1-C2-C3-C4) ConformationGauche (±60°)MD Simulation & NMR nih.gov
Dominant φ3 (C2-C3-C4-C5) ConformationAnti (180°) in crystal, equilibrium of conformations in solutionDatabase Analysis & MD Simulation nih.gov
Conformational FlexibilityMore flexible than D-arabitol or xylitolMD Simulation mdpi.com
Dihedral Angle CorrelationCorrelations observed between φ2 and φ3MD Simulation nih.gov

Understanding the dynamic structure of D-Ribitol is essential for comprehending its role in biological systems, such as its function as a component of O-mannose glycans on α-dystroglycan, where its flexibility may be critical for protein-ligand interactions. nih.govresearchgate.net

Theoretical Studies of Isotopic Effects on Biochemical Reaction Pathways

The substitution of a 12C atom with a 13C atom at the C1 position of D-Ribitol creates a molecule that is chemically identical but physically heavier at that specific location. This mass difference, though slight, can influence the rates of biochemical reactions, a phenomenon known as the kinetic isotope effect (KIE). lodz.pl Theoretical and computational studies are crucial for predicting and interpreting these effects, which provide profound insights into enzyme mechanisms. nih.gov

The basis of the KIE lies in vibrational mechanics. A C-H or C-C bond involving the heavier 13C isotope has a lower zero-point vibrational energy than the same bond with a 12C atom. Consequently, more energy is required to break the 13C bond, which can lead to a slower reaction rate if that bond is broken or significantly altered in the rate-limiting step of a reaction.

Theoretical studies, often employing Density Functional Theory (DFT) calculations, can model the transition state of an enzyme-catalyzed reaction involving this compound. mdpi.comchemrxiv.org These models can predict the magnitude of the KIE, which can then be compared with experimental measurements. This comparison helps to:

Identify Rate-Limiting Steps: A significant KIE suggests that the step involving the labeled carbon is kinetically important (i.e., part of the rate-limiting step). nih.gov

Elucidate Transition State Structure: The magnitude of the KIE is sensitive to the geometry and bonding of the transition state. By matching theoretical predictions with experimental data, researchers can deduce the structure of the highly unstable transition state, which cannot be observed directly. nih.gov

Distinguish Between Mechanistic Possibilities: For enzymes with multiple proposed mechanisms, the predicted KIE for each pathway can be calculated. The mechanism whose predicted KIE best matches the experimental value is likely the correct one.

For a reaction involving this compound, such as its phosphorylation by a kinase, a 13C KIE would be expected. Theoretical modeling could determine the "intrinsic" KIE (the effect on the chemical step alone) and how it is manifested in the observed reaction rate, which also includes contributions from substrate binding and product release steps. nih.gov These studies provide a powerful tool for dissecting the intricate details of biochemical transformations at a fundamental level. lodz.pl

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling D-Ribitol-1-13C in laboratory settings?

  • Methodological Answer : Strict adherence to lab safety guidelines is essential. Prohibit food/drink storage, enforce no-smoking policies, and ensure all personnel are trained in emergency procedures (e.g., eyewash stations, fire extinguishers). Pre-experiment safety briefings should address isotopic compound hazards, including proper waste disposal and spill containment protocols. Safety documentation must align with institutional guidelines for labeled compounds .

Q. What standard protocols ensure reproducibility in synthesizing derivatives of this compound?

  • Methodological Answer : Document synthesis steps with precise stoichiometric ratios, reaction temperatures, and purification methods (e.g., column chromatography). Use NMR (e.g., 13C^{13}\text{C}-NMR at 125 MHz) to confirm isotopic incorporation at the C1 position. Include purity thresholds (e.g., ≥98% by HPLC) and batch-to-batch consistency checks. Reference established protocols from journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental replication .

Q. Which analytical techniques are most reliable for verifying isotopic purity and positional labeling of this compound?

  • Methodological Answer : Combine mass spectrometry (MS) with isotopic ratio analysis and 13C^{13}\text{C}-NMR to validate labeling specificity. For MS, use high-resolution instruments (e.g., Q-TOF) to distinguish 13C^{13}\text{C} peaks from background noise. Cross-reference data with NIST Standard Reference Database 69 for spectral matching .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to study pentose phosphate pathway dynamics?

  • Methodological Answer : Design tracer experiments using cell cultures incubated with 13C^{13}\text{C}-labeled ribitol. Employ LC-MS/MS to quantify isotopic enrichment in downstream metabolites (e.g., ribulose-5-phosphate). Use computational tools like OpenFlux to model flux distributions. Address isotopic dilution effects by normalizing data to intracellular metabolite pools .

Q. What strategies resolve discrepancies in isotopic enrichment data when using this compound in in vivo studies?

  • Methodological Answer : Conduct sensitivity analysis to identify confounding variables (e.g., microbial degradation of ribitol in animal models). Validate extraction protocols via spike-and-recovery experiments with internal standards (e.g., D-Ribitol-2-13C^{13}\text{C}). Apply statistical frameworks like ANOVA with post-hoc tests to distinguish biological variation from technical noise .

Q. How can sample preparation for 13C^{13}\text{C}-NMR studies of this compound be optimized to minimize signal attenuation?

  • Methodological Answer : Use deuterated solvents (e.g., D2_2O) to reduce proton interference. Employ cryoprobes to enhance signal-to-noise ratios. For solid-state NMR, optimize magic-angle spinning (MAS) rates (e.g., 12 kHz) and cross-polarization contact times. Validate methods with control samples of unlabeled ribitol to confirm absence of 13C^{13}\text{C} background .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis-driven studies. For example, use PICO frameworks to structure tracer experiments: Population (cell lines), Intervention (this compound exposure), Comparison (unlabeled controls), Outcome (flux quantification) .
  • Data Validation : Triangulate results across multiple techniques (e.g., NMR, MS, enzymatic assays) to address isotopic heterogeneity. Use tools like MetaboAnalyst for multivariate analysis of isotopic datasets .

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